molecular formula C8H5Br2N B1339099 4-Bromo-3-(bromomethyl)benzonitrile CAS No. 190197-86-5

4-Bromo-3-(bromomethyl)benzonitrile

Cat. No.: B1339099
CAS No.: 190197-86-5
M. Wt: 274.94 g/mol
InChI Key: AEXYSQSKOJJWLK-UHFFFAOYSA-N
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Description

4-Bromo-3-(bromomethyl)benzonitrile is a useful research compound. Its molecular formula is C8H5Br2N and its molecular weight is 274.94 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis and Refinement

4-Bromo-3-(bromomethyl)benzonitrile, also known as 4-bromomethyl-benzonitrile, is utilized in chemical synthesis. A study by Teng Jun-jiang (2008) involved preparing 4-bromomethyl-benzonitrile through photochemical bromination and refining it via solvent recrystallization. The product attained a purity of over 99% with a total yield of 68.6%, showcasing its efficiency in synthesis processes (Teng Jun-jiang, 2008).

2. Vibrational Spectra Analysis

The vibrational spectra of 4-bromo benzonitrile have been studied using density functional theory (DFT). Krishnakumar, Surumbarkuzhali, and Muthunatesan (2009) used DFT with B3LYP/6-311+G basis set to evaluate the vibrational frequencies and intensities, providing valuable insights into the molecular structure and interactions (V. Krishnakumar, N. Surumbarkuzhali, & S. Muthunatesan, 2009).

3. Crystal Structure Analysis

Research into the crystal structure of compounds related to this compound, like o-(bromomethyl)benzonitrile, has been conducted. Sinha and Dutta (1979) detailed the monoclinic unit-cell dimensions and other crystallographic aspects, contributing to the understanding of its structural properties (D. Sinha & A. Dutta, 1979).

4. Chemical Reactions and Derivatives

The compound is used in various chemical reactions to produce different derivatives. For instance, the reaction of 2-(bromomethyl)benzonitrile with other compounds can lead to the formation of various tautomeric structures, as demonstrated in research by Kysil, Voitenko, and Wolf (2008) (A. Kysil, Z. Voitenko, & J. Wolf, 2008).

Safety and Hazards

4-Bromo-3-(bromomethyl)benzonitrile is considered hazardous. It causes severe skin burns and eye damage. It may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Properties

IUPAC Name

4-bromo-3-(bromomethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2N/c9-4-7-3-6(5-11)1-2-8(7)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXYSQSKOJJWLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10466996
Record name 4-bromo-3-(bromomethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190197-86-5
Record name 4-bromo-3-(bromomethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of of 4-bromo-3-methylbenzonitrile (1.0 g, 5.0 mmol) in carbon tetrachloride (7.5 mL) was added N-bromosuccinimide (1.0 g, 5.6 mmol) followed by of benzoylperoxide (50 mg 0.2 mmol) and the mixture was refluxed. After 10 hours, the reaction was cooled to rt, filtered, and the filtrate was washed with 10% NaHSO3 (5 mL) followed by water (5 mL). The organic layer was dried (Na2SO4), filtered, volatiles removed, and the residue was purified by flash chromatography on silica gel. Elution with 10% Ethyl acetate in hexanes gave the title compound (0.5 g, 36%) as a white solid. 1H NMR (270 MHz, CDCl3) δ4.55 (s, 2 H), 7.38-7.42 (m, 1 H), 7.65-7.77 (m, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Yield
36%

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-bromo-3-methyl benzonitrile (5 g, 25.5 mmol) in CCl4 (200 mL), was added N-bromosuccinimide (4.99 g, 28.05 mmol) and 2,2-Azobisisobutyronitrile (335 mg, 2.04 mmol). The mixture was heated to reflux overnight then cooled, diluted with CH2Cl2 and quenched with 10% NaHSO3. The layers were separated and the CH2Cl2 layer was washed with saturated NaHCO3 and brine, dried over MgSO4, filtered and concentrated under vacuum. Column chromatography on silica gel (5-10% ethyl acetate/hexanes) afforded 4.31 g (3.65 mmol, 61%) of a mixture of mono- and di-bromo intermediates. 1H NMR (400 MHz, CHLOROFORM-D) δ ppm 4.55 (s, 2H) 7.42 (dd, J=8.31, 2.01 Hz, 1H) 7.67-7.78 (m, 2H). Mass spec.: 275.94 (MH)+.
[Compound]
Name
mono- and di-bromo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
4.99 g
Type
reactant
Reaction Step Two
[Compound]
Name
2,2-Azobisisobutyronitrile
Quantity
335 mg
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
61%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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